2-(benzylamino)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde
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Overview
Description
The compound “2-(benzylamino)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde” is a heterocyclic compound. It contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms. Pyrimidines are key components of many biological molecules, such as the nucleic acids DNA and RNA .
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. Pyrimidine derivatives can participate in a variety of reactions, including those involving their amino and carbonyl groups .Scientific Research Applications
Synthesis of Heterocyclic Compounds
The compound has been utilized as a precursor in the synthesis of various heterocyclic compounds with potential biological activities. For instance, reactions involving pyrido[2,3-d]pyrimidine derivatives have led to the formation of condensed azines, demonstrating the versatility of this compound in generating complex heterocyclic structures with potential for further pharmacological evaluation (Bakulina et al., 2014). Similarly, the compound has been involved in reactions yielding pyrimido[4,5,6-de][1,6]naphthyridine derivatives, further showcasing its utility in heterocyclic chemistry (Maiti, Panja, & Bandyopadhyay, 2010).
Development of Analgesic Agents
Chemical modification aiming to enhance analgesic properties has involved the displacement of a methyl group in the pyridine moiety of pyrido[1,2-a]pyrimidine nucleus, which has been considered as a strategy to optimize biological properties. This highlights the potential application of the compound in the development of new analgesic agents through structural modification (Ukrainets et al., 2015).
Mechanism of Action
Target of Action
Compounds with similar structures, such as imidazo[1,2-a]pyridines and pyrimido[1,2-a]benzimidazoles, have been studied extensively and are known to interact with various biological targets .
Mode of Action
Related compounds are known to undergo radical reactions for direct functionalization through transition metal catalysis, metal-free oxidation, and photocatalysis strategies . These reactions could potentially alter the activity of the compound’s targets, leading to changes in cellular processes.
Biochemical Pathways
For instance, imidazo[1,2-a]pyridines and pyrimido[1,2-a]benzimidazoles have been associated with numerous therapeutic applications in medicine .
Pharmacokinetics
The compound’s structure suggests that it may have certain pharmacokinetic characteristics common to other heterocyclic compounds .
Result of Action
Related compounds have shown significant antiproliferative effects on various cell lines .
Future Directions
Properties
IUPAC Name |
2-(benzylamino)-4-oxopyrido[1,2-a]pyrimidine-3-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O2/c20-11-13-15(17-10-12-6-2-1-3-7-12)18-14-8-4-5-9-19(14)16(13)21/h1-9,11,17H,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTIBIUZXKISBKI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=C(C(=O)N3C=CC=CC3=N2)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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